molecular formula C17H14Cl2N4O B8517495 6-(3,4-Dichlorophenyl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidine CAS No. 897360-77-9

6-(3,4-Dichlorophenyl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidine

Cat. No. B8517495
M. Wt: 361.2 g/mol
InChI Key: WZJNFBQRQCOATO-UHFFFAOYSA-N
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Patent
US08232278B2

Procedure details

The reaction of 4-morpholino-6-chloro-pyrido[3,2-d]pyrimidine and 3,4-dichlorophenylboronic acid afforded the pure title compound (yield 97%) as a yellowish solid which was characterized by its mass spectrum as follows: MS (m/z): 361.2 ([M+H]+, 100).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
97%

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][N:4]([C:7]2[C:8]3[N:16]=[C:15](Cl)[CH:14]=[CH:13][C:9]=3[N:10]=[CH:11][N:12]=2)[CH2:3][CH2:2]1.[Cl:18][C:19]1[CH:20]=[C:21](B(O)O)[CH:22]=[CH:23][C:24]=1[Cl:25]>>[O:1]1[CH2:6][CH2:5][N:4]([C:7]2[C:8]3[N:16]=[C:15]([C:22]4[CH:21]=[CH:20][C:19]([Cl:18])=[C:24]([Cl:25])[CH:23]=4)[CH:14]=[CH:13][C:9]=3[N:10]=[CH:11][N:12]=2)[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCN(CC1)C=1C2=C(N=CN1)C=CC(=N2)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)B(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O1CCN(CC1)C=1C2=C(N=CN1)C=CC(=N2)C2=CC(=C(C=C2)Cl)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.